

Physical appearance and stability of 4-trimethylsilyl-3-butyn-1-ol

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Compound of Interest

Compound Name: 4-Trimethylsilyl-3-butyn-1-ol

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An In-depth Technical Guide on the Physical Appearance and Stability of **4-trimethylsilyl-3-butyn-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-trimethylsilyl-3-butyn-1-ol is a key bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the presence of a primary alcohol and a trimethylsilyl-protected terminal alkyne, allowing for sequential and selective reactions. This guide provides a comprehensive overview of its physical properties, chemical stability, and handling protocols, crucial for its effective and safe use in research and development.

Physical and Chemical Properties

4-trimethylsilyl-3-butyn-1-ol is typically a liquid at room temperature, with its appearance ranging from colorless to light yellow or even black-brown to gray, depending on purity.^{[1][2][3]} It is characterized by the chemical formula $C_7H_{14}OSi$ and a molecular weight of approximately 142.27 g/mol.^{[1][4]}

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of **4-trimethylsilyl-3-butyn-1-ol**, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C7H14OSi	[1][4]
Molecular Weight	142.27 g/mol	[1][4]
Appearance	Colorless to light yellow clear liquid; Black-Brown to Gray	[1][2][3][5]
Density	0.854 g/mL	[1][6]
Boiling Point	97.0°C to 98.0°C (at 24.0 mmHg); 78-79°C (at 10 mmHg)	[1][7]
Flash Point	50.1°C to 60°C	[1][6]
Refractive Index	1.4536 to 1.4560 (at 20°C, 589nm)	[1][3][6]
Purity	>97.5% (GC)	[1][2]

Chemical Stability and Handling

General Stability

4-trimethylsilyl-3-butyne-1-ol is a flammable liquid and vapor.[1][2][4] It is generally stable under normal, inert conditions. However, the trimethylsilyl (TMS) group, which protects the terminal alkyne, is known to be labile under both acidic and basic conditions.[8] This lability is a key aspect of its chemistry, allowing for deprotection when required. The stability of the TMS protecting group is significantly influenced by the steric bulk of the silyl group; for instance, tert-butyldimethylsilyl (TBDMS) is more stable than TMS.[8]

Incompatibilities

To ensure the integrity of the compound, contact with the following should be avoided:

- Acids and Acid Anhydrides: Can lead to the cleavage of the TMS group.[8][9]
- Strong Oxidizing Agents: May react with the alcohol or alkyne functionalities.[9]

- Bases: Can also facilitate the removal of the TMS group.[8]
- Metals and Copper: May catalyze decomposition or unwanted reactions of the alkyne.[9]

Storage and Handling Recommendations

Proper storage and handling are paramount to maintain the quality and safety of **4-trimethylsilyl-3-butyne-1-ol**.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[10] This minimizes degradation from atmospheric moisture and oxygen.
- Handling: All manipulations should be carried out in a well-ventilated area, preferably a fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] Keep away from heat, sparks, and open flames.[1][2]

Experimental Protocols

Synthesis of 4-trimethylsilyl-3-butyne-1-ol

This protocol is adapted from established literature procedures for the silylation of 3-butyne-1-ol.[7][11]

Materials:

- 3-butyne-1-ol
- Anhydrous ether or tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexane or Ethylmagnesium bromide (EtMgBr) in THF
- Trimethylchlorosilane (TMSCl)
- Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- A flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-butyne-1-ol and anhydrous solvent (ether or THF).
- The solution is cooled to -60°C to 0°C under a nitrogen atmosphere.
- A solution of n-BuLi or EtMgBr is added dropwise to the stirred solution. The mixture is stirred for an additional hour at this temperature.
- Freshly distilled trimethylchlorosilane is then added dropwise to the reaction mixture.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction is quenched by the slow addition of saturated aqueous NH₄Cl or dilute HCl.
- The organic layer is separated, and the aqueous layer is extracted with ether.
- The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield **4-trimethylsilyl-3-butyne-1-ol**.^[7]

Stability Assessment Under Acidic and Basic Conditions (General Protocol)

This protocol provides a framework for evaluating the stability of the TMS group in **4-trimethylsilyl-3-butyne-1-ol**.

Materials:

- **4-trimethylsilyl-3-butyne-1-ol**
- Anhydrous solvent (e.g., THF, methanol)
- Acidic reagent (e.g., dilute HCl in methanol)

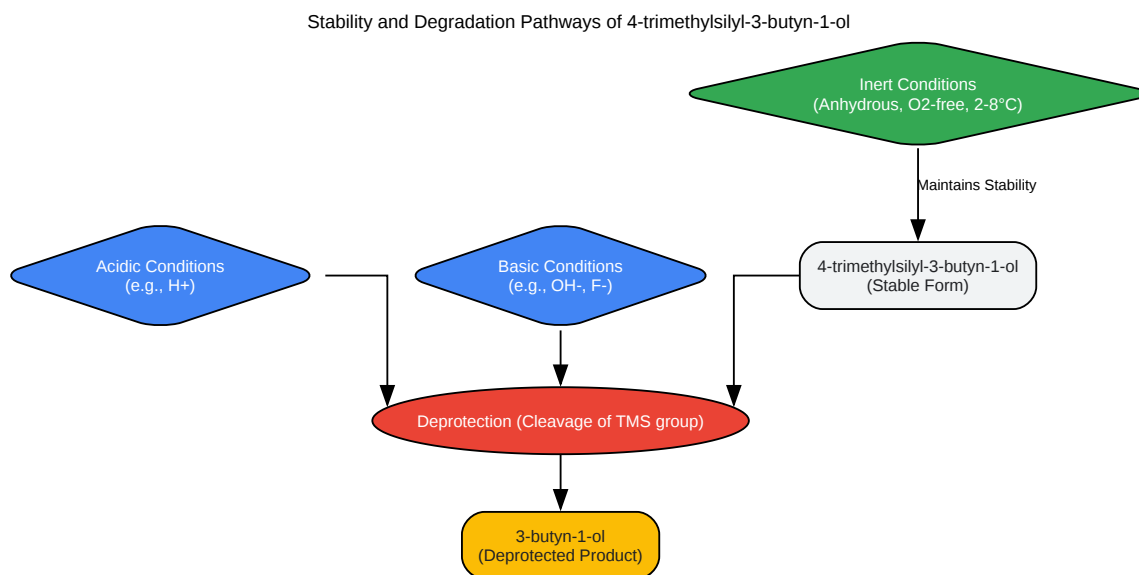
- Basic reagent (e.g., potassium carbonate in methanol)
- Thin Layer Chromatography (TLC) plates and developing system
- Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for analysis

Procedure:

- Prepare separate solutions of **4-trimethylsilyl-3-butyne-1-ol** in an appropriate anhydrous solvent.
- To one solution, add a catalytic amount of the acidic reagent. To another, add the basic reagent. A control solution with only the starting material and solvent should also be prepared.
- Monitor the reactions over time using TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deprotected 3-butyne-1-ol.
- At various time points, aliquots can be taken, quenched, and analyzed by GC-MS or NMR to quantify the extent of deprotection. The rate of disappearance of the parent compound provides a measure of its stability under the tested conditions.

Logical Relationships in Stability

The stability of **4-trimethylsilyl-3-butyne-1-ol** is contingent on several factors, primarily the integrity of the trimethylsilyl protecting group. The following diagram illustrates the logical flow of its stability and potential degradation pathways.



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Caption: Logical flow of stability for **4-trimethylsilyl-3-butyne-1-ol**.

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